molecular formula C11H12N2O B11797323 4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile

4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile

Cat. No.: B11797323
M. Wt: 188.23 g/mol
InChI Key: DRSZNHKBEQOGGJ-UHFFFAOYSA-N
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Description

4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile typically involves the reaction of 2-aminophenol with an appropriate nitrile compound under basic conditions. One common method involves the use of sodium hydroxide in water at room temperature, which facilitates the formation of the oxazine ring .

Industrial Production Methods

the general principles of green chemistry, such as the use of metal catalyst-free and one-pot synthesis methods, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethyl-2,3-dihydro-1,4-benzoxazine-2-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-2-13-8-9(7-12)14-11-6-4-3-5-10(11)13/h3-6,9H,2,8H2,1H3

InChI Key

DRSZNHKBEQOGGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OC2=CC=CC=C21)C#N

Origin of Product

United States

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